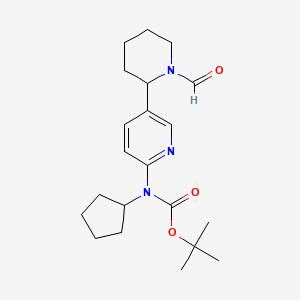
Copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate is a coordination compound that acts as a ligand in coordination chemistry, forming stable complexes with transition metal ions. This compound is known for its ability to facilitate the formation of copper complexes, which can be utilized in various catalytic reactions .
Vorbereitungsmethoden
The synthesis of Copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate involves the reaction of copper(I) nitrate with 1,10-phenanthroline and triphenylphosphane in the presence of dichloromethane. The reaction conditions typically include a controlled temperature and atmosphere to ensure the formation of the desired complex . Industrial production methods may involve scaling up this reaction under optimized conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the copper(I) ion is oxidized to copper(II).
Reduction: It can also undergo reduction reactions where the copper(II) ion is reduced back to copper(I).
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate involves the coordination of the copper ion with the ligands. This coordination influences the electronic and steric properties of the copper ion, promoting specific chemical transformations. The bidentate ligand structure of 1,10-phenanthroline allows it to chelate with the copper ion, stabilizing the complex and enhancing its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate can be compared with other similar compounds, such as:
Bis-Cu(I)-phenanthroline: This compound also forms stable complexes with copper ions and is used in similar catalytic applications.
Bis-Cu(I)-phenanthroline-2-amine: This variant includes an amine group, which can influence the reactivity and stability of the complex.
Bis-Cu(I)-phenanthroline-2-acetamide: The acetamide group in this compound provides additional functionalization, potentially altering its catalytic properties.
These similar compounds highlight the versatility of copper-phenanthroline complexes in various chemical and catalytic applications.
Eigenschaften
Molekularformel |
C31H25Cl2CuN3O3P |
|---|---|
Molekulargewicht |
653.0 g/mol |
IUPAC-Name |
copper(1+);dichloromethane;1,10-phenanthroline;triphenylphosphane;nitrate |
InChI |
InChI=1S/C18H15P.C12H8N2.CH2Cl2.Cu.NO3/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1-3;;2-1(3)4/h1-15H;1-8H;1H2;;/q;;;+1;-1 |
InChI-Schlüssel |
ITSMRPBQZBOLFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C(Cl)Cl.[N+](=O)([O-])[O-].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11825122.png)
![1-{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11825130.png)

![1-Bromo-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B11825148.png)

![2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825166.png)
![3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11825178.png)
![Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11825184.png)




![Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11825219.png)

